3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one is a heterocyclic compound that features a unique structure combining a pyridine ring and an oxolane ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to form an intermediate, which is then subjected to oxidative cyclization to yield the desired oxolan-2-one derivative . The reaction conditions often include the use of chloroacetic acid and an acid catalyst to facilitate esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxolan-2-one ring to other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyridine ring structure and exhibits comparable biological activities.
Pyrido[3,4-d]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one is unique due to its combination of a pyridine ring and an oxolane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
71741-88-3 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methylidene-5-phenyl-5-pyridin-4-yloxolan-2-one |
InChI |
InChI=1S/C16H13NO2/c1-12-11-16(19-15(12)18,13-5-3-2-4-6-13)14-7-9-17-10-8-14/h2-10H,1,11H2 |
InChI Key |
UPGNOVCYSBGXJP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)(C2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.